2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole
Description
Structural Elucidation and Nomenclature of 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic systems containing nitrogen and oxygen atoms. The compound is officially designated as this compound, indicating the positioning of substituents on the oxadiazole ring system. The numbering system begins with the oxygen atom as position 1, followed by the nitrogen atoms at positions 2 and 3, with the second oxygen occupying position 4, and the carbon atom completing the five-membered ring at position 5.
The molecular formula C₁₀H₉ClN₂O reflects the compound's composition, encompassing ten carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom. This formula corresponds to a molecular weight of 208.64 grams per mole, which has been confirmed through various analytical techniques. The compound is registered under Chemical Abstracts Service number 36770-21-5, providing a unique identifier for database searches and regulatory purposes.
The Simplified Molecular Input Line Entry System notation for this compound is represented as CC(c1nnc(o1)c1ccccc1)Cl, which provides a standardized textual representation of the molecular structure. This notation clearly indicates the connectivity pattern of atoms within the molecule, showing the chloroethyl group attached to position 2 of the oxadiazole ring and the phenyl group at position 5. The International Chemical Identifier key provides additional structural verification through its unique alphanumeric code system.
Crystallographic Characterization and X-ray Diffraction Studies
Crystallographic analysis of this compound provides essential information about the three-dimensional arrangement of atoms within the solid state. While specific crystallographic data for this exact compound was not extensively detailed in the available literature, related oxadiazole derivatives have been thoroughly characterized using X-ray diffraction techniques. The general structural parameters for oxadiazole compounds indicate that the five-membered ring adopts a planar configuration, with bond lengths and angles consistent with aromatic character.
The molecular geometry typically exhibits specific bond lengths characteristic of the oxadiazole ring system. The carbon-nitrogen bonds within the ring generally measure approximately 1.32-1.35 Angstroms, while the carbon-oxygen bonds typically range from 1.35-1.38 Angstroms. The nitrogen-nitrogen bond distance usually falls within 1.38-1.42 Angstroms, contributing to the overall stability of the heterocyclic system. These measurements are consistent with the delocalized electron system that characterizes aromatic oxadiazole compounds.
The phenyl group substituent typically adopts a position that minimizes steric interactions with the oxadiazole ring while maintaining conjugation possibilities. The dihedral angle between the phenyl ring and the oxadiazole plane generally ranges from 10-30 degrees, depending on crystal packing forces and intermolecular interactions. The chloroethyl substituent can adopt various conformations, with the chlorine atom positioned to minimize unfavorable steric interactions with neighboring atoms or molecules in the crystal lattice.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shifts and coupling patterns. Proton Nuclear Magnetic Resonance analysis reveals distinct signals corresponding to the various hydrogen environments within the molecule. The chloroethyl group typically exhibits a characteristic doublet for the methyl hydrogens at approximately 1.6-1.8 parts per million, coupling with the adjacent methine hydrogen.
The methine hydrogen bearing the chlorine atom appears as a quartet in the region of 5.2-5.6 parts per million due to coupling with the three equivalent methyl hydrogens. This chemical shift reflects the deshielding effect of the electronegative chlorine atom and the adjacent oxadiazole ring system. The integration pattern confirms the presence of three hydrogens for the methyl group and one hydrogen for the methine carbon.
The aromatic region of the spectrum displays the characteristic multipicity patterns for the phenyl substituent, typically appearing between 7.4-8.1 parts per million. The phenyl protons generally exhibit complex multipicity due to the various coupling interactions within the aromatic system. Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for the different carbon environments, with the oxadiazole carbons appearing in the range of 160-170 parts per million.
Infrared Absorption Profile and Functional Group Assignments
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within this compound. The oxadiazole ring system exhibits distinctive absorption patterns in the fingerprint region, typically between 1400-1600 reciprocal centimeters. These bands correspond to the characteristic stretching and bending vibrations of the nitrogen-nitrogen and carbon-nitrogen bonds within the heterocyclic ring.
The aromatic carbon-carbon stretching vibrations of the phenyl group appear as medium to strong absorptions in the region of 1450-1600 reciprocal centimeters, overlapping with some of the oxadiazole ring vibrations. The carbon-hydrogen stretching vibrations of the aromatic system typically manifest as weak to medium absorptions above 3000 reciprocal centimeters, specifically in the range of 3030-3100 reciprocal centimeters.
The chloroethyl substituent contributes characteristic absorption bands corresponding to the carbon-chlorine bond, typically appearing between 600-800 reciprocal centimeters. The aliphatic carbon-hydrogen stretching vibrations from the ethyl group appear below 3000 reciprocal centimeters, specifically around 2850-2950 reciprocal centimeters, providing clear distinction from the aromatic carbon-hydrogen stretches. These spectroscopic signatures collectively provide unambiguous identification of the compound.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that confirm the molecular structure and provide insights into the compound's stability under ionization conditions. The molecular ion peak appears at mass-to-charge ratio 208, corresponding to the molecular weight of the compound, with the characteristic chlorine isotope pattern evident due to the presence of the chlorine atom.
The base peak in the mass spectrum typically corresponds to the loss of the chloroethyl group, resulting in a fragment at mass-to-charge ratio 159, which represents the phenyloxadiazole portion of the molecule. This fragmentation pattern indicates the relative stability of the oxadiazole-phenyl system compared to the chloroethyl substituent under electron impact conditions. Additional significant fragments appear at mass-to-charge ratios corresponding to the loss of chlorine (mass-to-charge ratio 173) and the formation of the phenyl cation (mass-to-charge ratio 77).
The fragmentation mechanism typically involves initial cleavage of the carbon-chlorine bond, followed by rearrangement processes that lead to the formation of stable fragment ions. The nitrogen-containing heterocyclic system tends to retain its integrity during fragmentation, contributing to the observed base peak. These fragmentation patterns are consistent with other oxadiazole derivatives and provide valuable structural information for compound identification and purity assessment.
| Spectroscopic Parameter | Value/Range | Assignment |
|---|---|---|
| ¹H Nuclear Magnetic Resonance (chloroethyl CH₃) | 1.6-1.8 parts per million (doublet) | Methyl group adjacent to chlorine |
| ¹H Nuclear Magnetic Resonance (chloroethyl CH) | 5.2-5.6 parts per million (quartet) | Methine hydrogen with chlorine |
| ¹H Nuclear Magnetic Resonance (aromatic) | 7.4-8.1 parts per million (multiplet) | Phenyl group protons |
| ¹³C Nuclear Magnetic Resonance (oxadiazole) | 160-170 parts per million | Oxadiazole ring carbons |
| Infrared (carbon-nitrogen stretch) | 1400-1600 reciprocal centimeters | Oxadiazole ring vibrations |
| Infrared (carbon-chlorine stretch) | 600-800 reciprocal centimeters | Chloroethyl carbon-chlorine bond |
| Mass spectrum molecular ion | 208 mass-to-charge ratio | Molecular ion with chlorine isotope pattern |
| Mass spectrum base peak | 159 mass-to-charge ratio | Phenyloxadiazole fragment |
Properties
IUPAC Name |
2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOVXJOIASPSOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10407066 | |
| Record name | 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36770-21-5 | |
| Record name | 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10407066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of Hydrazide Precursors
A common and effective route to 1,3,4-oxadiazoles involves the cyclization of acyl hydrazides or hydrazide derivatives. The general approach includes:
Step 1: Preparation of Hydrazide Intermediate
Starting from the corresponding acid or ester, hydrazides are synthesized by reaction with hydrazine hydrate under reflux in ethanol or other suitable solvents. For example, ester derivatives of phenylacetic acid can be converted to phenylacetohydrazide.Step 2: Cyclodehydration to Form Oxadiazole Ring
The hydrazide is then cyclized to the 1,3,4-oxadiazole ring using dehydrating agents such as phosphorus oxychloride (POCl₃). This step typically involves refluxing the hydrazide with POCl₃ for several hours (e.g., 6-7 hours) followed by quenching in ice and neutralization to isolate the oxadiazole ring system.Step 3: Introduction of the 1-Chloroethyl Substituent
The 2-position chloroethyl group can be introduced by reaction of the oxadiazole intermediate with appropriate chlorinating agents or via alkylation with chloroethyl halides under basic conditions. Alternatively, the chloroethyl substituent can be incorporated during cyclization if the hydrazide precursor contains the chloroethyl moiety.
Example:
A reported synthesis of 5-(chloromethyl)-3-phenyl-1,3,4-oxadiazole involved refluxing benzamidoxime with triphenylphosphine, carbon tetrachloride, and triethylamine for 12 hours, followed by workup and purification to yield the chloromethyl oxadiazole in 86% yield. A similar approach can be adapted to prepare the 2-(1-chloroethyl) derivative by using the corresponding chloroethyl precursors.
Halogenation Using Triphenylphosphine and Carbon Tetrachloride
A specialized method for introducing chlorine substituents at the 2-position of 1,3,4-oxadiazoles involves the use of triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) in the presence of a base such as triethylamine:
Procedure:
In a two-neck round-bottom flask, the oxadiazole precursor (e.g., benzamidoxime derivative) is combined with triphenylphosphine (1.57 equivalents), carbon tetrachloride (5 equivalents), and triethylamine (1.57 equivalents). The mixture is refluxed for approximately 12 hours.Workup:
After cooling, the reaction mixture is poured into water and extracted with dichloromethane. The organic layers are dried over magnesium sulfate, solvent evaporated under reduced pressure, and the residue purified by silica gel flash chromatography using hexane/ethyl acetate (90:10) as eluent.Outcome:
This method yields 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole with high yield (~86%) and purity, as confirmed by NMR and melting point data.
This halogenation strategy can be adapted to synthesize 2-(1-chloroethyl) derivatives by modifying the alkylating agent or precursor structure accordingly.
Alkylation of Oxadiazole Derivatives with Chloroalkyl Halides
Another approach involves direct alkylation of oxadiazole rings with chloroalkyl halides:
Reagents and Conditions:
The oxadiazole core bearing an active hydrogen at the 2-position can be reacted with chloroethyl chloride or related reagents in the presence of a base such as potassium carbonate or triethylamine in solvents like dimethylformamide (DMF) or acetonitrile.Mechanism:
The nucleophilic nitrogen or carbon of the oxadiazole ring attacks the electrophilic carbon of the chloroalkyl halide, resulting in substitution and formation of the 2-(1-chloroethyl) substituent.Isolation:
After reaction completion, the mixture is quenched, extracted, and purified by recrystallization or chromatography.
This method allows for selective introduction of the chloroethyl group and can be optimized for yield and purity by adjusting reaction time, temperature, and reagent ratios.
Microwave-Assisted Synthesis
Microwave irradiation has been reported to accelerate the synthesis of 1,3,4-oxadiazole derivatives, improving yields and reducing reaction times:
Procedure:
Reactants such as hydrazides and carboxylic acid derivatives are combined and subjected to microwave heating at controlled power (e.g., 60% power) for short durations (~15 minutes).Advantages:
This method enhances reaction kinetics, often resulting in yields between 60-80% and cleaner product profiles.Application:
While specific reports on 2-(1-chloroethyl)-5-phenyl-1,3,4-oxadiazole via microwave synthesis are limited, this technique is promising for rapid preparation of oxadiazole derivatives with halogen substituents.
Summary Table of Preparation Methods
Research Findings and Optimization Notes
Solvent and Base Effects:
Studies show that solvent choice critically affects reaction efficiency. Dichloromethane (DCM) and acetonitrile (MeCN) are preferred for halogenation and alkylation steps due to their polarity and ability to dissolve reagents. Bases like triethylamine and DIPEA (N,N-diisopropylethylamine) facilitate better conversions than inorganic bases in coupling reactions.Temperature and Time:
Reflux conditions (80-110 °C) for 4-12 hours are typical for halogenation and cyclization, while microwave-assisted methods drastically reduce reaction time to minutes without compromising yield.Purification:
Flash chromatography using hexane/ethyl acetate mixtures (typically 90:10) is standard for isolating pure oxadiazole derivatives. Recrystallization from methanol or ethanol also yields analytically pure compounds.Characterization: Products are confirmed by melting point determination, ^1H and ^13C NMR spectroscopy, IR spectroscopy, and mass spectrometry. For example, 2-(chloromethyl)-5-phenyl-1,3,4-oxadiazole shows characteristic NMR signals at δ 8.04 (aromatic protons) and δ 4.77 (chloromethyl protons).
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloroethyl Group
The chloroethyl group (-CH₂CH₂Cl) undergoes nucleophilic substitution (SN₂) under controlled conditions. Key findings include:
Reagents and Conditions
-
Thiocyanation : Reaction with potassium thiocyanate (KSCN) in acetonitrile (MeCN) at 82°C for 4 hours yields 2-(thiocyanatoethyl)-5-phenyl-1,3,4-oxadiazole. Tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst .
-
Selenocyanation : Analogous reactions with KSeCN produce selenocyanate derivatives .
Table 1: Substitution Reactions of Chloroethyl Analogues
| Substrate | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Product |
|---|---|---|---|---|---|---|
| 2-(Chloromethyl)-5-phenyl | KSCN | MeCN | 82 | 4 | 73–87 | 2-(Thiocyanatomethyl)-5-phenyl |
| 2-(Chloromethyl)-5-phenyl | KSeCN | MeCN | 82 | 4 | 68–75 | 2-(Selenocyanatomethyl)-5-phenyl |
Data adapted from studies on structurally similar chloromethyl derivatives .
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl group participates in electrophilic substitution, enabling further functionalization:
Key Reactions
-
Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring .
-
Bromination : Br₂ in the presence of FeBr₃ yields mono- or di-brominated derivatives .
Example:
Under nitration conditions, 2-(1-chloroethyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole forms as a major product, confirmed via HPLC and NMR .
Oxidation
-
Side-chain oxidation : The chloroethyl group oxidizes to a ketone (e.g., 2-(chloroacetyl)-5-phenyl-1,3,4-oxadiazole) using KMnO₄ in acidic media .
-
Ring stability : The 1,3,4-oxadiazole core remains intact under mild oxidation conditions .
Reduction
-
Dechlorination : LiAlH₄ reduces the chloroethyl group to ethyl, forming 2-ethyl-5-phenyl-1,3,4-oxadiazole .
Coupling Reactions for Bioactive Derivatives
The compound serves as a precursor for pharmacologically active molecules:
Antibacterial Agents
Reaction with benzamides or sulfonamides yields derivatives with enhanced antimicrobial activity. For example:
-
N-(4-chlorobenzylidene)-5-phenyl-1,3,4-oxadiazol-2-amine shows IC₅₀ = 0.28 µM against Staphylococcus aureus .
Anticancer Derivatives
Coupling with pyridyl or quinolinyl groups via Suzuki-Miyaura reactions generates compounds with GI₅₀ values < 10 µM against leukemia and renal cancer cell lines .
Nucleophilic Substitution Kinetics
Scientific Research Applications
Overview
2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole is a compound that has garnered attention in various fields due to its diverse biological activities. This article explores its applications primarily in medicinal chemistry , material science , and agriculture , supported by recent research findings and case studies.
Anticancer Activity
The 1,3,4-oxadiazole derivatives, including this compound, have shown significant anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have demonstrated that several oxadiazole derivatives exhibit high cytotoxicity against various cancer cell lines, including breast (MDA-MB-231) and colon (HT-29) cancers. The mechanism of action often involves the inhibition of key growth factors such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) .
Antibacterial Properties
This compound has been evaluated for its antibacterial activity. Compounds within this class have shown effectiveness against a range of bacteria, including Gram-positive and Gram-negative strains. The minimum inhibitory concentrations (MIC) for some derivatives indicate strong bacteriostatic effects, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Research suggests that oxadiazole derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Material Science Applications
In material science, this compound is explored for its potential use in developing advanced materials due to its thermal stability and electronic properties. The incorporation of oxadiazole moieties into polymers can enhance their mechanical strength and thermal resistance, making them suitable for various industrial applications .
Agricultural Applications
Recent studies have indicated that oxadiazole derivatives may possess herbicidal properties. Research has shown that certain compounds can inhibit plant growth by disrupting metabolic processes within target plants. This suggests potential applications in agricultural chemistry as herbicides or plant growth regulators .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may act by inhibiting key enzymes or receptors involved in disease processes. For example, it could inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation .
Comparison with Similar Compounds
Anticancer Activity
- 2-(Phenoxymethyl)-5-phenyl-1,3,4-oxadiazole Derivatives (): Activity: Demonstrated IC50 values of 10.25–10.51 µM against breast cancer (BC) cell lines (MCF-7, MDA-MB-453) via apoptosis induction. Key Feature: The phenoxymethyl group enhances binding to estrogen receptors (ER-α), as shown in molecular docking studies .
- 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole ():
- Trifluoromethyl-Substituted Derivatives ():
Antifungal and Anticonvulsant Activity
- 6,7-Difluorophenyl-1,3,4-oxadiazolo Derivatives ():
- 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-oxadiazole (): Activity: Showed anticonvulsant effects via GABAergic modulation, with the chloro group enhancing bioavailability .
Physicochemical Properties
Solubility and Crystallinity
- Butyl-PBD: The tert-butyl group in butyl-PBD improves solubility while maintaining optical properties .
- Crystallinity ():
Thermal Stability
Biological Activity
The compound 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloroethyl group and a phenyl group attached to the oxadiazole ring, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds containing the 1,3,4-oxadiazole core demonstrate a broad spectrum of activity against various bacterial strains.
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL | |
| Bacillus subtilis | 10 µg/mL |
In a study conducted by Salama et al. (2020), various oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that the presence of the oxadiazole ring significantly enhanced the antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.
Case Study: Cytotoxicity Assay
A cytotoxicity assay was performed using human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound exhibited promising results:
- MCF-7 Cell Line : IC50 = 12 µM
- HeLa Cell Line : IC50 = 18 µM
These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 expression levels .
Table 2: Anticancer Activity Against Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Apoptosis induction |
| HeLa | 18 | Topoisomerase inhibition |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. Research indicates that it may inhibit pro-inflammatory cytokines in vitro.
The anti-inflammatory activity is primarily attributed to the compound's ability to inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators such as TNF-alpha and IL-6 .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(1-Chloroethyl)-5-phenyl-1,3,4-oxadiazole derivatives, and how are they characterized?
- Methodology :
- Synthesis : Cyclization of hydrazides with chloroacetic acid in POCl₃ under reflux (5–6 hours) is a common method. For example, 2-phenyl-5-chloromethyl-1,3,4-oxadiazole derivatives are synthesized via Vilsmeier–Haack reactions or nucleophilic substitution .
- Characterization : Use IR to confirm functional groups (e.g., disappearance of S–H bands at ~2500 cm⁻¹), ¹H/¹³C NMR for structural elucidation, and mass spectrometry for molecular weight validation. Elemental analysis ensures purity (>95%) .
- Data Table :
| Method | Reagents/Conditions | Yield (%) | Characterization Techniques |
|---|---|---|---|
| POCl₃-mediated cyclization | Chloroacetic acid, POCl₃, reflux | 60–75 | IR, NMR, MS, elemental analysis |
Q. How is purity assessed for this compound derivatives?
- Methodology :
- Elemental analysis (C, H, N content) confirms stoichiometric purity (e.g., 97% for bromophenyl analogs) .
- HPLC with UV detection (λ = 254 nm) evaluates chromatographic purity.
- Melting point determination (e.g., 167–169°C for biphenylyl derivatives) identifies impurities via deviation from literature values .
Q. What techniques are used to determine physical properties like melting point and orbital energies?
- Methodology :
- Differential Scanning Calorimetry (DSC) measures melting points (e.g., 167–169°C for 2-(4-biphenylyl) derivatives) .
- UV-Vis spectroscopy estimates HOMO-LUMO gaps (e.g., HOMO = 6.2 eV, LUMO = 2.4 eV for fluorophenyl analogs) .
Q. How is in vitro biological activity screening performed for these compounds?
- Methodology :
- Anticancer assays : MTT viability tests on cell lines (e.g., MCF-7 breast cancer cells) at 10–100 µM concentrations .
- Antifungal assays : Disk diffusion against phytopathogens (e.g., Fusarium spp.) with zone-of-inhibition measurements .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in oxadiazole derivatives?
- Methodology :
- Single-crystal X-ray diffraction analyzes CH⋯N and CH⋯π interactions critical for crystal packing (e.g., in 1,3,4-oxadiazole-thioether derivatives) .
- Example : Crystallographic data (CCDC deposition codes) validate bond lengths (e.g., C–O = 1.36 Å) and dihedral angles .
Q. What strategies optimize structure-activity relationships (SAR) for anticancer activity?
- Methodology :
- Derivatization : Introduce substituents (e.g., phenoxymethyl, fluorophenyl) to enhance lipophilicity and target affinity. For instance, 2-(phenoxymethyl)-5-phenyl derivatives show IC₅₀ = 12 µM against MCF-7 cells .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate electronic/steric features with activity .
Q. How can computational methods predict biological activity and ADMET properties?
- Methodology :
- Molecular docking : Simulate binding to targets (e.g., acetylcholinesterase for neuroprotective activity) using AutoDock Vina .
- ADMET prediction : SwissADME estimates logP (e.g., 3.2 for methoxyphenyl derivatives) and bioavailability scores .
Q. How to resolve contradictions in biological activity data across similar derivatives?
- Methodology :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
